molecular formula C16H17N9O5S3 B1237460 cefmenoxime

cefmenoxime

Cat. No.: B1237460
M. Wt: 511.6 g/mol
InChI Key: HJJDBAOLQAWBMH-DKQCJYJNSA-N
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Description

The compound cefmenoxime is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structure, which includes a thiazole ring, a tetrazole ring, and a bicyclic β-lactam core. These structural features contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole and tetrazole rings, followed by the construction of the bicyclic β-lactam core. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group in the thiazole ring can be reduced to an amino group using reducing agents like hydrogen gas and palladium catalysts.

    Substitution: The methoxyimino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

Clinical Applications

Cefmenoxime is primarily utilized in treating infections caused by both gram-negative and gram-positive bacteria. Its applications include:

  • Respiratory Tract Infections : this compound has demonstrated a high efficacy rate of approximately 86.2% in treating various respiratory infections, including acute pneumonia and chronic bronchitis. It is particularly effective against Haemophilus influenzae and Moraxella catarrhalis, with significant antibacterial activity even against beta-lactamase-producing strains .
  • Urinary Tract Infections : The drug shows comparable clinical efficacy to other cephalosporins in managing urinary tract infections. Its effectiveness against Enterobacteriaceae makes it a valuable option for treating such infections .
  • Skin and Soft Tissue Infections : this compound has been used successfully in treating skin infections, with a notable clinical cure rate observed in patients with underlying health conditions .
  • Septicemia : The antibiotic has been employed in the management of septicemia, showing promising results in clinical settings .

Pharmacological Properties

This compound exhibits several pharmacological characteristics that enhance its therapeutic potential:

  • Antibacterial Spectrum : It is effective against a broad spectrum of pathogens, including Streptococcus pneumoniae, Neisseria gonorrhoeae, and various Enterobacteriaceae species. Its minimal inhibitory concentrations (MICs) indicate strong activity against these organisms, often outperforming other antibiotics in its class .
  • Pharmacokinetics : this compound can be administered intravenously or intramuscularly, with peak serum concentrations achieved rapidly after administration. Studies report average peak levels of around 127 micrograms/ml following a 2 g drip infusion . Its half-life is approximately 1.10 hours, allowing for flexible dosing schedules.
  • Safety Profile : While this compound is generally well tolerated, it can cause transient reactions such as eosinophilia and elevated liver enzymes in some patients. Serious adverse effects are rare .

Case Study 1: Respiratory Infections

A study involving 65 patients treated with this compound for respiratory infections revealed an effectiveness rate of 86.2%. Patients showed significant improvement with minimal side effects reported, reinforcing this compound's role as a first-line treatment for bacterial pneumonia .

Case Study 2: Skin Infections

In a cohort of patients with skin or soft tissue infections, this compound was administered at dosages ranging from 4 to 12 g per day. The treatment resulted in a clinical cure rate of approximately 82%, demonstrating its effectiveness even in complex cases involving underlying diseases .

Comparative Efficacy

This compound's efficacy has been compared with other cephalosporins and antibiotics:

AntibioticEfficacy Rate (%)Notable Pathogens Treated
This compound86.2H. influenzae, M. catarrhalis
CefotaximeSimilarBroad-spectrum activity
CefoperazoneComparableEffective against Enterobacteriaceae

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and tetrazole rings, along with the β-lactam core, play a crucial role in binding to these targets and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • **cefmenoxime
  • **this compound

Uniqueness

This compound is unique due to its combination of a thiazole ring, a tetrazole ring, and a bicyclic β-lactam core. These structural features confer distinct chemical reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C16H17N9O5S3

Molecular Weight

511.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8+/t9-,13-/m1/s1

InChI Key

HJJDBAOLQAWBMH-DKQCJYJNSA-N

SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O

Synonyms

Abbott 50192
Abbott-50192
Abbott50192
Cefmax
Cefmenoxime
Cefmenoxime Hydrochloride
Cefmenoxime Hydrochloride (2:1)
Hydrochloride, Cefmenoxime
SCE 1365
SCE-1365
SCE1365

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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